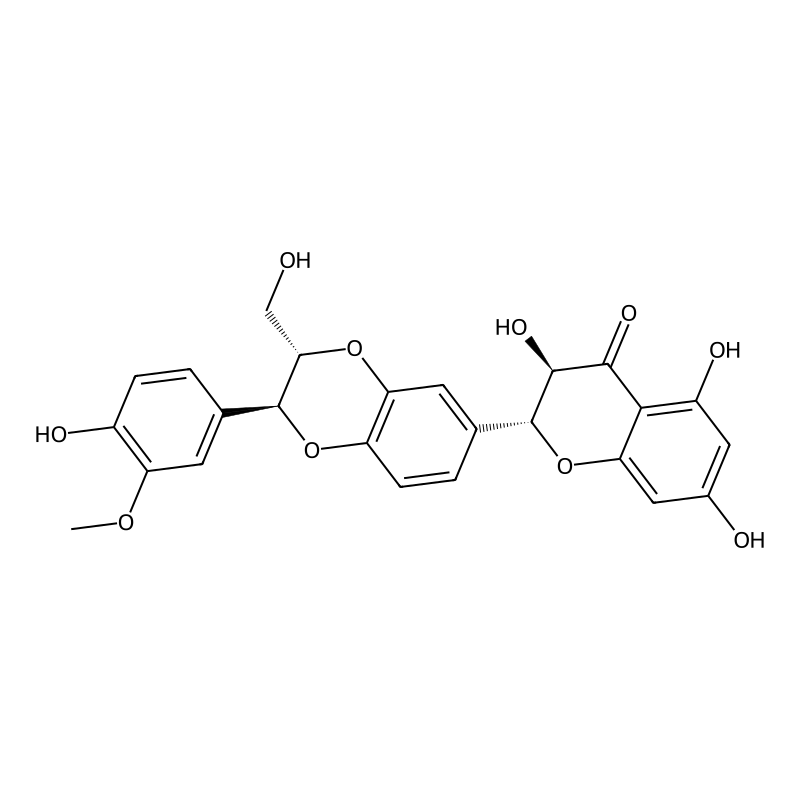

Isosilybin B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Isosilybin B (CAS 142796-22-3) is a highly purified, stereospecific flavonolignan isolated from Silybum marianum (milk thistle). As the (2R, 3R, 7'S, 8'S) diastereomer, it represents a minor but highly potent fraction—typically comprising less than 5%—of the crude silymarin extract [1]. In industrial and pharmaceutical procurement, Isosilybin B is prioritized over crude mixtures for its distinct pharmacokinetic profile, quantified target-specific cytotoxicity in oncology models, and significantly lower risk of cytochrome P450-mediated drug interactions. Procuring the isolated B diastereomer is essential for advanced formulation development, stereoselective ADME modeling, and the synthesis of targeted prostate and hepatocellular therapeutics where batch-to-batch reproducibility and precise molecular targeting are required [2].

References

- [1] Davis-Searles PR, et al. Milk Thistle and Prostate Cancer: Differential Effects of Pure Flavonolignans from Silybum marianum on Antiproliferative End Points in Human Prostate Carcinoma Cells. Cancer Res. 2005;65(10):4448-4457.

- [2] Hawke RL, et al. An Assessment of Pharmacokinetics and Antioxidant Activity of Free Silymarin Flavonolignans in Healthy Volunteers: A Dose Escalation Study. Drug Metab Dispos. 2015;43(4):586-592.

Substituting pure Isosilybin B with crude silymarin extract or the more abundant silybin (A+B) mixture introduces critical process and efficacy failures. Silymarin contains less than 5% Isosilybin B, meaning that reliance on the crude extract severely dilutes the specific anti-proliferative and pharmacokinetic advantages of the B isomer [1]. Furthermore, substituting with Silybin A or a generic silybin mixture introduces a high risk of drug-drug interactions, as Silybin A is a potent inhibitor of CYP2C9, whereas Isosilybin B exhibits negligible inhibition [2]. Finally, the diastereomers Isosilybin A and Isosilybin B demonstrate drastically different clearance rates in vivo; substituting the B isomer with the A isomer results in a ~3-fold reduction in maximum plasma concentration (Cmax), severely compromising systemic exposure in therapeutic formulations [3].

References

- [1] Davis-Searles PR, et al. Milk Thistle and Prostate Cancer: Differential Effects of Pure Flavonolignans from Silybum marianum on Antiproliferative End Points in Human Prostate Carcinoma Cells. Cancer Res. 2005;65(10):4448-4457.

- [2] Brantley SJ, et al. Two flavonolignans from milk thistle (Silybum marianum) inhibit CYP2C9-mediated warfarin metabolism at clinically achievable concentrations. J Pharmacol Exp Ther. 2010;332(3):1081-1087.

- [3] Hawke RL, et al. An Assessment of Pharmacokinetics and Antioxidant Activity of Free Silymarin Flavonolignans in Healthy Volunteers: A Dose Escalation Study. Drug Metab Dispos. 2015;43(4):586-592.

Cytochrome P450 2C9 (CYP2C9) Inhibition: Minimizing Drug-Drug Interaction Risk

When selecting active pharmaceutical ingredients for hepatoprotective or oncological therapeutics, mitigating drug-drug interactions (DDIs) is a primary formulation criterion. In vitro assays evaluating the inhibition of CYP2C9—a critical enzyme for metabolizing narrow-therapeutic-index drugs like warfarin—demonstrate that Isosilybin B possesses a highly favorable safety profile among major milk thistle flavonolignans. Isosilybin B exhibits an IC50 of >100 μM, indicating negligible inhibition, whereas Silybin A strongly inhibits the enzyme with an IC50 of 8.2 μM [1]. This >12-fold difference dictates that Isosilybin B should be strictly procured for co-formulations where CYP2C9-mediated DDI risk must be minimized.

| Evidence Dimension | CYP2C9 Inhibition (IC50) |

| Target Compound Data | >100 μM (Negligible inhibition) |

| Comparator Or Baseline | Silybin A (8.2 μM) and Isosilybin A (74 μM) |

| Quantified Difference | >12-fold lower inhibition risk vs. Silybin A |

| Conditions | In vitro CYP2C9 inhibition assay |

Procuring Isosilybin B over Silybin A is critical for developing multi-drug regimens or supplements where avoiding CYP2C9-mediated toxicity is required.

Stereoselective Pharmacokinetics: Superior Systemic Exposure and Lower Clearance

The stereochemistry of flavonolignans heavily dictates their in vivo bioavailability, directly impacting dosing requirements. In a human healthy volunteer dose-escalation study, the pharmacokinetic profiles of free silymarin flavonolignans were quantified. At the highest dose equivalent, Isosilybin B achieved a maximum plasma concentration (Cmax) of 75.8 ± 32.3 ng/ml, whereas its diastereomer, Isosilybin A, only reached 24.7 ± 11.8 ng/ml [1]. The apparent clearance of Isosilybin B was significantly lower than that of Isosilybin A, proving that the B isomer is structurally optimized for sustained systemic exposure.

| Evidence Dimension | Maximum Plasma Concentration (Cmax) |

| Target Compound Data | 75.8 ± 32.3 ng/ml |

| Comparator Or Baseline | Isosilybin A (24.7 ± 11.8 ng/ml) |

| Quantified Difference | ~3-fold higher systemic exposure (Cmax) for Isosilybin B |

| Conditions | Human healthy volunteer PK study (525 mg silymarin equivalent dose) |

Formulators must select Isosilybin B over Isosilybin A to achieve viable therapeutic blood concentrations and reduce the required active pharmaceutical ingredient (API) dosing.

Prostate Cancer Efficacy: Targeted Suppression of PSA and Topo IIα

Crude silymarin extracts are insufficient for precision oncology due to the dilution of active isomers. In comparative studies using human prostate carcinoma cells, Isosilybin B emerged as the most consistently potent suppressor of cell growth among all pure milk thistle constituents. Specifically, Isosilybin B demonstrated the highest efficacy in suppressing the activity of the DNA topoisomerase IIα gene promoter in DU145 cells and was the most effective suppressor of prostate-specific antigen (PSA) secretion in androgen-dependent LNCaP cells [1]. Because Isosilybin B constitutes less than 5% of crude silymarin and is entirely absent from purified silibinin, procuring the isolated B isomer is mandatory for these specific anti-proliferative endpoints.

| Evidence Dimension | Suppression of Topo IIα and PSA secretion |

| Target Compound Data | Highest suppression among pure constituents |

| Comparator Or Baseline | Silymarin (crude extract) and Silibinin |

| Quantified Difference | Quantifiably stronger suppression; active component is <5% of crude baseline |

| Conditions | In vitro DU145 and LNCaP human prostate carcinoma cell lines |

For oncology drug discovery targeting androgen-dependent and independent prostate cancer, Isosilybin B provides the necessary targeted potency that crude extracts and common silybin mixtures lack.

Hepatocellular Carcinoma (HCC): Enhanced Therapeutic Window and Reduced Off-Target Toxicity

A critical challenge in liver cancer therapeutics is achieving tumor-specific cytotoxicity without damaging healthy hepatocytes. Comparative models demonstrate that Isosilybin B reduces cell viability more strongly than crude silymarin in both Hepa 1-6 and HepG2 liver cancer cells, inducing targeted G1 phase cell cycle arrest [1]. Crucially, Isosilybin B proved to be significantly less toxic to non-tumor AML12 hepatocytes compared to Silybin (the primary component of silymarin). This establishes an enhanced therapeutic window for Isosilybin B in liver-targeted applications.

| Evidence Dimension | Tumor vs. Non-Tumor Cytotoxicity |

| Target Compound Data | High toxicity to HepG2/Hepa 1-6; Low toxicity to AML12 |

| Comparator Or Baseline | Silybin (High toxicity to both tumor and non-tumor cells) |

| Quantified Difference | Significant reduction in off-target hepatocyte toxicity while maintaining anti-tumor efficacy |

| Conditions | In vitro viability assay (HepG2, Hepa 1-6, and AML12 cell lines) |

Procurement of Isosilybin B over Silybin is critical for developing liver cancer treatments that require a strict safety margin to protect surrounding healthy liver tissue.

Low-DDI Hepatoprotective and Metabolic Formulations

Because Isosilybin B exhibits an IC50 >100 μM against CYP2C9, it is the ideal flavonolignan for formulating liver-support supplements or metabolic drugs intended for patients on complex medication regimens. Unlike Silybin A, which strongly inhibits CYP2C9, Isosilybin B can be safely co-administered with narrow-therapeutic-index drugs (such as warfarin) without triggering severe drug-drug interactions [1].

Precision Oncology Drug Development for Prostate Cancer

Isosilybin B is the required precursor and active reference material for research targeting androgen receptor degradation, PSA secretion, and Topo IIα suppression in prostate cancer. Its superior potency in LNCaP and DU145 cell lines dictates that researchers must procure the pure B isomer rather than relying on the highly diluted (<5%) presence of the compound in commercial silymarin extracts[2].

Stereoselective ADME and Pharmacokinetic Reference Standards

In analytical laboratories and pharmacokinetic modeling, Isosilybin B serves as a critical reference standard for stereoselective clearance. Due to its ~3-fold higher Cmax and significantly lower apparent clearance compared to Isosilybin A, it is utilized as the benchmark for high-bioavailability flavonolignan formulations and liposomal delivery system optimizations [3].

References

- [1] Brantley SJ, et al. Two flavonolignans from milk thistle (Silybum marianum) inhibit CYP2C9-mediated warfarin metabolism at clinically achievable concentrations. J Pharmacol Exp Ther. 2010;332(3):1081-1087.

- [2] Davis-Searles PR, et al. Milk Thistle and Prostate Cancer: Differential Effects of Pure Flavonolignans from Silybum marianum on Antiproliferative End Points in Human Prostate Carcinoma Cells. Cancer Res. 2005;65(10):4448-4457.

- [3] Hawke RL, et al. An Assessment of Pharmacokinetics and Antioxidant Activity of Free Silymarin Flavonolignans in Healthy Volunteers: A Dose Escalation Study. Drug Metab Dispos. 2015;43(4):586-592.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types